Product packaging for 6-Amino-4-chloro-3-pyridinecarbonitrile(Cat. No.:CAS No. 670253-38-0)

6-Amino-4-chloro-3-pyridinecarbonitrile

Cat. No.: B3149327
CAS No.: 670253-38-0
M. Wt: 153.57 g/mol
InChI Key: OGAMEMYFVKKANA-UHFFFAOYSA-N
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Description

Contextualizing Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of modern organic chemistry. bldpharm.com Structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine possesses a unique set of properties that make it a fundamental building block in synthesis. bldpharm.comnih.gov Its aromaticity confers stability, while the lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity. bldpharm.comgoogle.com This combination of features allows pyridine and its derivatives to act as solvents, reagents, and versatile scaffolds for constructing more complex molecules. bldpharm.comgoogle.com In contemporary research, the pyridine nucleus is a privileged structure, frequently incorporated into pharmaceuticals, agrochemicals, and materials. google.comcymitquimica.cominnospk.com

The Role of Pyridine Scaffolds in Diverse Chemical Disciplines

The utility of the pyridine scaffold extends across numerous scientific domains. In medicinal chemistry, pyridine rings are present in thousands of existing drug molecules and are a key feature in many FDA-approved therapeutics. cymitquimica.comsigmaaldrich.com Their ability to improve water solubility and act as a pharmacophore has led to their integration into drugs for a wide array of diseases. innospk.comsigmaaldrich.com Beyond pharmaceuticals, pyridine derivatives are crucial in agriculture for the manufacture of insecticides, fungicides, and herbicides. google.cominnospk.com They also find application in the food industry as flavoring agents and in materials science for the production of dyes and polymers. google.cominnospk.com The capacity of the pyridine nitrogen to coordinate with metal ions also makes these scaffolds valuable in catalysis and coordination chemistry. google.com

Structural Features and Inherent Reactivity Potential of 6-Amino-4-chloro-3-pyridinecarbonitrile

This compound is a highly functionalized pyridine derivative that offers multiple reaction sites for synthetic transformations. Its unique substitution pattern—an amino group at position 6, a chloro group at position 4, and a carbonitrile (cyano) group at position 3—creates a rich chemical landscape for further molecular elaboration. cymitquimica.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 670253-38-0 rlavie.com, sigmaaldrich.com, bldpharm.com
Molecular Formula C₆H₄ClN₃ rlavie.com, sigmaaldrich.com
Molecular Weight 153.57 g/mol chemicalbook.com
Appearance Yellow to pale yellow solid rlavie.com, innospk.com
Synonyms 6-amino-4-chloronicotinonitrile rlavie.com, sigmaaldrich.com
Purity ≥98% sigmaaldrich.com

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | sigmaaldrich.com |

Significance of this compound as a Versatile Intermediate in Chemical Synthesis

The true significance of this compound lies in its role as a versatile building block for the synthesis of complex, high-value molecules, particularly those with biological activity. Its multifunctional nature allows chemists to construct elaborate heterocyclic frameworks that are often the core of modern therapeutic agents.

While specific, named drugs directly synthesized from this intermediate are not broadly publicized, the aminopyridine carbonitrile scaffold is a well-established precursor in medicinal chemistry. It is particularly prominent in the development of kinase inhibitors, a major class of drugs used in oncology and for treating inflammatory diseases. For instance, related structures like 6-aminopyridones and 3-quinolinecarbonitriles are core components of potent inhibitors for kinases such as GSK-3β and Src kinase. nih.govacs.org The synthesis of complex fused heterocyclic systems, such as triazolo[4,3-b]pyridazines, which are known inhibitors of Pim-1 kinase, often relies on amino-substituted pyridine precursors. nih.gov

The synthetic utility is exemplified by analogous transformations. For example, related chloropyridine carbonitriles are used as starting materials in multi-step syntheses to produce agricultural chemicals like 4-amino-3,5,6-trichloropicolinic acid through ammonolysis and hydrolysis reactions. google.com This demonstrates the industrial relevance of the transformations that this compound is designed to undergo. The amino group can react with various reagents to form fused rings, while the chloro and cyano groups provide additional points for modification, enabling the construction of diverse molecular libraries for drug discovery and materials science research. cymitquimica.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B3149327 6-Amino-4-chloro-3-pyridinecarbonitrile CAS No. 670253-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-4-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAMEMYFVKKANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281014
Record name 6-Amino-4-chloro-3-pyridinecarbonitrile
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Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670253-38-0
Record name 6-Amino-4-chloro-3-pyridinecarbonitrile
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Record name 6-Amino-4-chloro-3-pyridinecarbonitrile
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Record name 6-amino-4-chloropyridine-3-carbonitrile
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Synthetic Methodologies and Strategies for 6 Amino 4 Chloro 3 Pyridinecarbonitrile and Its Analogs

Classical and Conventional Synthetic Routes for Pyridinecarbonitrile Synthesis

Traditional methods for building the pyridinecarbonitrile framework have long been established, offering robust and versatile pathways. These approaches typically involve the formation of the carbon-carbon and carbon-nitrogen bonds of the heterocyclic ring through sequential or one-pot processes. acsgcipr.orgacsgcipr.org

Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, are highly efficient for rapidly building molecular complexity. nih.govnih.gov The Hantzsch pyridine (B92270) synthesis is a foundational MCR, though variations are often employed to create unsymmetrical and more complex pyridines. taylorfrancis.com A notable approach involves a one-pot, four-component reaction of an aromatic aldehyde, an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or malononitrile (B47326), an acetyl derivative, and an ammonium (B1175870) salt (as the nitrogen source) to yield highly substituted 3-cyanopyridines. acs.orgajrconline.org These reactions can often be accelerated using microwave irradiation, significantly reducing reaction times from hours to minutes and improving yields. acs.orgresearchgate.net

For instance, the synthesis of various 3-cyanopyridine (B1664610) derivatives has been successfully achieved by reacting p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium acetate (B1210297) in ethanol. acs.org This demonstrates the modularity of MCRs in generating a library of analogs.

Table 1: Comparison of Conventional vs. Microwave-Assisted MCR for Pyridine Synthesis

Method Reaction Time Yield Conditions
Conventional Heating 6–9 hours 71%–88% Refluxing in ethanol
Microwave Irradiation 2–7 minutes 82%–94% Ethanol

Data sourced from a study on four-component pyridine synthesis. acs.org

Base catalysis plays a crucial role in several pyridine synthesis strategies, particularly in annulation (ring-forming) reactions. Bases can facilitate deprotonation to form key intermediates like enamines or enolates, which then undergo cyclization. rsc.org A convenient base-promoted method involves the reaction of 1-arylethylamines with ynones, which proceeds through the functionalization of a β-C(sp³)-H bond of an enaminone intermediate to deliver polysubstituted pyridines with high regioselectivity and efficiency. organic-chemistry.org The annulation of ketones and esters with vinamidinium salts is another general preparation for pyridines and pyridones, where the reaction mechanism proceeds through a dienaminone intermediate formed under basic or neutral conditions. acs.org

One-pot syntheses are procedurally advantageous as they minimize the need for isolating intermediates, thereby saving time, reagents, and reducing waste. acsgcipr.org Many MCRs are inherently one-pot processes. acs.orgresearchgate.net Beyond MCRs, other one-pot protocols have been developed. For example, a domino reaction sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization allows for the rapid one-pot synthesis of polysubstituted pyridines from simple starting materials like aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org Another efficient one-pot approach for asymmetrical 2,6-diarylpyridines involves the cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate (B1220265) under an air atmosphere, notable for being a metal-free process. organic-chemistry.org

The most fundamental approaches to the pyridine ring rely on the condensation of carbonyl compounds with an amine, followed by cyclization and dehydration/oxidation. acsgcipr.orgbaranlab.orgyoutube.com The Guareschi-Thorpe and Bohlmann-Rahtz reactions are classic examples that yield the aromatic pyridine ring directly through condensation followed by elimination. acsgcipr.org Gas-phase cyclocondensation of simple aldehydes and ketones with ammonia (B1221849) over a catalyst at high temperatures is used for the industrial production of basic pyridines. acsgcipr.orgyoutube.com

Cyclization reactions are central to pyridine synthesis. These can include [4+2] cycloadditions (Diels-Alder reactions), though these are sometimes electronically disfavored for simple azadienes. baranlab.org A more common strategy is the inverse-demand Diels-Alder reaction of heterocyclic azadienes. baranlab.org Electrocyclization of unsaturated species, like a 6π-3-azatriene, is another powerful cyclization method to form the pyridine ring. organic-chemistry.org

Substitution reactions are critical for introducing functional groups onto a pre-formed pyridine ring or an intermediate. For example, the synthesis of 4-amino-3,5,6-trichloropyridine-2-carbonitrile (B1606129) can be achieved via ammonolysis of 3,4,5,6-tetrachloropyridine carbonitrile, where an amino group displaces a chlorine atom. google.com This highlights how substitution is used to build the specific functionality seen in 6-Amino-4-chloro-3-pyridinecarbonitrile.

Advanced and Innovative Synthetic Approaches to Pyridinecarbonitriles

Recent advancements in synthetic chemistry have introduced novel catalytic methods that offer greater control and access to highly functionalized pyridines, which are often difficult to synthesize using classical routes. nih.govdntb.gov.ua

Transition-metal catalysis has revolutionized pyridine synthesis by enabling new types of bond formations and cyclization pathways. nih.govnih.gov

Palladium (Pd) Catalysis: Palladium catalysts are used in cross-coupling and cyclization reactions to create functionalized pyridines. nih.gov One reported method involves a Pd(0)-catalyzed "anti-Wacker"-type arylative cyclization to produce 3-hydroxypyridines. dntb.gov.ua

Copper (Cu) Catalysis: Copper is an inexpensive and effective catalyst for various pyridine syntheses. It can be used for the C-H arylation of pyridine N-oxides and in annulation reactions. beilstein-journals.orgenamine.net For instance, a Cu(II)-catalyzed reaction between cyclic ketones and propargylamine (B41283) provides a direct route to fused pyridine systems. enamine.net

Rhodium (Rh) Catalysis: Rh(III)-catalyzed cyclization of oximes and diazo compounds via C-H activation offers a mild route to multisubstituted pyridine N-oxides without the need for external oxidants. organic-chemistry.org

Other Metals (Fe, Ru, Ti, Co): Iron and Ruthenium have been explored for [2+2+2] cycloadditions of alkynes and nitriles. nih.gov Cobalt catalysts are also well-known for mediating [2+2+2] cycloadditions to form 2-substituted pyridines from acetylenes and nitriles. baranlab.org

Photoredox Catalysis: Visible-light photoredox catalysis represents a green and modern approach. It has been used for a formal [5+1] cycloaddition of vinylaziridines with difluoroalkyl halides to afford functionalized pyridines. organic-chemistry.org

These catalytic strategies expand the toolbox for chemists, allowing for the synthesis of complex pyridinecarbonitrile analogs under milder conditions and with greater functional group tolerance. beilstein-journals.orgresearchgate.net

Table 2: Catalysts in Pyridine Synthesis

Catalyst Type Reaction Example Starting Materials Product Type Reference
Copper (CuCl₂) Annulation Cyclic Ketone, Propargylamine Fused Pyridine enamine.net
Rhodium (Rh(III)) C-H Activation/Cyclization Oxime, Diazo Compound Pyridine N-Oxide organic-chemistry.org
Cobalt (CpCo(COD)) [2+2+2] Cycloaddition Alkyne, Nitrile 2-Substituted Pyridine baranlab.org
Palladium (Pd(0)) Arylative Cyclization N-propargyl-N-tosyl-aminoaldehyde, Arylboronic acid 3-Hydroxypyridine dntb.gov.ua

Catalytic Strategies in Functionalized Pyridine Synthesis

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high efficiency and selectivity under mild reaction conditions for pyridine synthesis. youtube.com Transition metal complexes are frequently employed as homogeneous catalysts. iitg.ac.in These catalysts facilitate a variety of transformations, including cycloaddition reactions and C-H functionalization, to build and modify the pyridine core. thieme-connect.comnih.gov For instance, metal-catalyzed CO₂ hydrosilylation processes, often employing late transition metals like ruthenium and iridium, highlight the potential of homogeneous systems for complex chemical transformations. rsc.org The key advantage lies in the catalyst's well-defined active sites, allowing for high chemo-, regio-, and stereoselectivity. iitg.ac.inmdpi.com However, a significant drawback is the often-difficult separation of the catalyst from the reaction products, which can complicate purification processes. youtube.com

Heterogeneous Catalysis

In contrast to homogeneous catalysis, heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. youtube.comyoutube.com This approach offers a major practical advantage: the ease of catalyst separation and recycling, which is crucial for industrial applications and green chemistry. youtube.comyoutube.com Porous materials, such as zeolites or metal-organic frameworks (MOFs), and metals supported on solid structures are common heterogeneous catalysts. youtube.comnih.gov For example, pyridine-decorated multi-walled carbon nanotubes have been used as a metal-free heterogeneous catalyst for CO₂ reduction. rsc.org In the context of pyridine synthesis, zeolites have been used to produce pyridines from glycerol (B35011) and ammonia, demonstrating the potential of heterogeneous systems in converting biomass-derived feedstocks. rsc.org The synthesis of 2-amino-4-(4-bromophenyl)-6-(p-tolylamino)pyridine-3,5-dicarbonitrile has been achieved using an IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst, showcasing high efficiency and reusability. nih.gov

Nanocatalysis in Pyridinecarbonitrile Synthesis

Nanocatalysis, which utilizes catalyst particles in the nanometer size range, bridges the gap between homogeneous and heterogeneous catalysis. nanobioletters.com Nanocatalysts offer a large surface-area-to-volume ratio, which significantly increases the number of active sites and can lead to reaction rates comparable to homogeneous catalysts. nanobioletters.com At the same time, they can often be separated from the reaction mixture like heterogeneous catalysts. nanobioletters.com

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been successfully demonstrated using various nanocatalysts. For example, spinel ZnFe2O4 nanopowder has been used as an efficient, reusable catalyst for the synthesis of 2-amino-3,5-dicarbonitrile-6-arylthio-pyridines in water. nanobioletters.com Similarly, nanostructured Na2CaP2O7 has proven to be an effective and recoverable catalyst for the one-pot synthesis of various 2-amino-3-cyanopyridine derivatives under solvent-free conditions. mdpi.com Another approach involves a superparamagnetic recyclable nanocatalyst, Fe₃O₄@THAM-Mercaptopyrimidine, for synthesizing 2-amino-3-cyanopyridine derivatives, which allows for easy separation using an external magnet. orgchemres.org

Table 1: Comparison of Nanocatalysts in the Synthesis of Pyridinecarbonitrile Analogs

CatalystAnalog SynthesizedKey AdvantagesReference
Spinel ZnFe₂O₄ nanopowder2-amino-3,5-dicarbonitrile-6-arylthio-pyridinesReusable, water as solvent, no hazardous by-products. nanobioletters.com
Nanostructured Na₂CaP₂O₇2-amino-3-cyanopyridine derivativesGreen, recoverable, solvent-free conditions. mdpi.com
Fe₃O₄@THAM-Mercaptopyrimidine2-amino-3-cyanopyridine derivativesSuperparamagnetic, easy magnetic separation, reusable. orgchemres.org
Transition Metal-Catalyzed Pyridine Formation

Transition metal catalysis is a powerful tool for the de novo construction of pyridine rings. rsc.org One of the most fascinating methods is the [2+2+2] cycloaddition reaction, which combines two alkyne molecules and a nitrile to form a substituted pyridine. rsc.orgacsgcipr.org This method is highly atom-efficient and can be used to control the substitution pattern on the pyridine ring. rsc.org Various transition metals, including cobalt, rhodium, and iridium, have been shown to catalyze this transformation effectively. nih.govrsc.org

Beyond cycloadditions, transition metal-catalyzed C-H functionalization offers a direct way to introduce substituents onto a pre-existing pyridine ring. thieme-connect.com This avoids the need for pre-functionalized starting materials and is therefore more step-economical. thieme-connect.com Catalysts based on rhodium, iridium, and other metals can selectively activate C-H bonds at various positions (C2, C3, or C4) of the pyridine nucleus, allowing for the introduction of alkyl, aryl, or other functional groups. thieme-connect.comnih.gov The choice of metal, ligand, and reaction conditions dictates the regioselectivity of the functionalization. thieme-connect.comnih.gov

Organocatalysis in Functionalized Pyridine Production

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant branch of synthetic chemistry, offering a metal-free alternative to traditional methods. nih.gov For the production of functionalized pyridines, organocatalysts can promote multi-component reactions, assembling complex molecules from simple starting materials in a single step. nih.gov

A notable example is the organocatalyzed three-component reaction of ketones, α,β-unsaturated aldehydes, and ammonium acetate to yield polyfunctionalized pyridines. nih.gov This strategy leads to rapid N-annulation through the formation of C-C and C-N bonds in one operation. nih.gov More recently, a photochemical organocatalytic method has been developed for the functionalization of pyridines. acs.orgacs.org This approach utilizes a dithiophosphoric acid that performs three catalytic roles: as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant, and a hydrogen atom abstractor, enabling the coupling of pyridinyl radicals with allylic radicals. acs.orgacs.org This method provides distinct positional selectivity compared to classical radical reactions. acs.orgacs.org

Green Chemistry Principles and Sustainable Synthetic Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. unibo.itosti.gov The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. unibo.it Key strategies include the use of multicomponent reactions (MCRs), which enhance atom economy by combining multiple starting materials into a single product in one step, and the use of greener solvents or solvent-free conditions. nih.govacs.org Microwave-assisted synthesis is another tool recognized for its green credentials, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.govacs.org The development of recyclable catalysts, particularly heterogeneous and nanocatalysts, is also a central theme in making pyridine synthesis more sustainable. rsc.orgacs.org

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free (neat) conditions, is a key objective of green chemistry. mdpi.com This approach eliminates solvent waste, which is a major contributor to pollution from the chemical industry, and can also lead to shorter reaction times and simplified workup procedures. mdpi.comias.ac.in

The synthesis of pyridinecarbonitrile analogs has been successfully achieved under solvent-free conditions. For instance, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have been synthesized by heating a mixture of aromatic aldehydes, malononitrile, and primary amines without any solvent or catalyst. researchgate.net Similarly, the synthesis of pyrimidine-5-carbonitriles, structurally related to pyridinecarbonitriles, has been reported using ammonium chloride as an inexpensive and readily available catalyst under solvent-free conditions. ias.ac.in The use of nanocatalysts, such as nanostructured Na2CaP2O7, has also enabled the efficient one-pot synthesis of 2-amino-3-cyanopyridine derivatives without the need for a solvent. mdpi.com

Ionic Liquid Applications in Pyridine Synthesis

Ionic liquids (ILs) have emerged as green and efficient media and catalysts for a wide range of organic transformations, including the synthesis of heterocyclic compounds like pyridines. acs.orgnih.govlongdom.org Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, offer significant advantages over traditional organic solvents. nih.govlongdom.org In the context of pyridine synthesis, ILs can act as both the solvent and the catalyst, facilitating one-pot, multi-component reactions to afford highly substituted products in high yields. acs.orgacs.orgresearchgate.net

One notable application involves the use of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), to promote the three-component condensation of aldehydes, malononitrile, and thiophenols. acs.orgacs.org This method provides a selective and high-yielding route to 2-amino-3,5-dicyano-6-sulfanyl pyridines at room temperature, avoiding the use of hazardous organic solvents and toxic catalysts. acs.org A key advantage of this protocol is the suppression of enaminonitrile, a common side product in conventional base-catalyzed reactions, thus leading to higher isolated yields of the desired pyridine derivatives. acs.org The ionic liquid can also be recovered and recycled for subsequent reactions, enhancing the sustainability of the process. acs.org

The general procedure involves stirring a mixture of an aromatic aldehyde, malononitrile, and the basic ionic liquid at room temperature. acs.org The reaction is typically exothermic, and the product often precipitates from the reaction mixture. acs.org A variety of functional groups on the aromatic aldehyde, such as chloro, bromo, nitro, and methoxy, are well-tolerated under these reaction conditions. acs.org

Below is a table summarizing the synthesis of various substituted pyridines using a basic ionic liquid:

EntryAldehydeThiolProductYield (%)
1BenzaldehydeThiophenol2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile92
24-ChlorobenzaldehydeThiophenol2-Amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile90
34-MethoxybenzaldehydeThiophenol2-Amino-4-(4-methoxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile88
44-NitrobenzaldehydeThiophenol2-Amino-4-(4-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile85
5Benzaldehyde4-Chlorothiophenol2-Amino-6-((4-chlorophenyl)thio)-4-phenylpyridine-3,5-dicarbonitrile91

Data sourced from a study on the three-component synthesis of highly substituted pyridines using an ionic liquid. acs.orgacs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. youngin.comrsc.orgnih.gov This technology has been successfully applied to the synthesis of various heterocyclic systems, including substituted pyridines and their fused analogs. nih.govacs.org

In the synthesis of aminopyridine derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govacs.org For instance, the amination of 2,6-dibromopyridine (B144722) with various amines has been efficiently carried out in water under microwave conditions, yielding both mono- and di-aminated products in good yields within 2-2.5 hours. acs.org Similarly, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines demonstrates the efficacy of microwave heating over conventional methods. rsc.org

A one-pot Bohlmann-Rahtz procedure for preparing tri- or tetrasubstituted pyridines from ethyl β-aminocrotonate and various alkynones also benefits from microwave assistance. youngin.com By irradiating the reactants in DMSO at 170°C for 20 minutes, the desired pyridines are formed in a single step with complete regiochemical control and in superior yields compared to conventional heating in a sealed tube. youngin.com

The following table compares the reaction times and yields for the synthesis of a substituted pyridine derivative using both conventional heating and microwave irradiation.

MethodTemperature (°C)TimeYield (%)
Conventional Heating803 h75
Microwave Irradiation17020 min69

Data for the synthesis of a trisubstituted pyridine. youngin.comnih.gov

Sonication-Enhanced Reaction Systems

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. nih.gov This technique is known to enhance reaction rates, improve yields, and allow for milder reaction conditions. nih.gov The application of ultrasound has been shown to be an eco-efficient method for the synthesis of highly functionalized pyrimidine (B1678525) and pyridine derivatives. nih.gov

One-pot, multicomponent reactions for the synthesis of pyridines can be effectively carried out under ultrasonic irradiation at room temperature. nih.gov For example, the reaction of an aromatic aldehyde, malononitrile, and a thiol in the presence of a base can be significantly accelerated with sonication, leading to excellent yields of the corresponding substituted pyridines. nih.gov The advantages of this method include operational simplicity, straightforward work-up procedures, and shorter reaction times. nih.gov

MethodReaction TimeYield (%)
Conventional Stirring2-4 h70-80
Sonication15-30 min90-95

Illustrative data based on general findings for sonication-enhanced synthesis of heterocyclic compounds. nih.gov

Regioselective Synthesis of this compound and Related Isomers

The regioselective synthesis of polysubstituted pyridines is a critical challenge in organic chemistry, as the biological activity and material properties of these compounds are highly dependent on the substitution pattern. nih.govnih.govacs.orgchemrxiv.org Achieving control over the placement of different functional groups on the pyridine ring often requires a strategic choice of starting materials and reaction conditions. nih.govnih.gov

For a target molecule like this compound, a plausible synthetic route would involve the careful selection of precursors that can direct the substituents to the desired positions. One common approach to constructing the pyridine ring is through a condensation reaction involving a β-enaminone or a related intermediate. nih.gov The regiochemical outcome of such reactions is often governed by the electronic and steric properties of the substituents on the reacting partners.

For example, the reaction of a 1,3-dicarbonyl compound with an enamine can lead to different isomers depending on the reaction conditions and the nature of the substituents. chemrxiv.org In the case of this compound, a potential retrosynthetic analysis might involve disconnecting the molecule into simpler, readily available starting materials. A possible strategy could involve the reaction of a chlorinated β-ketoester or a related precursor with an aminonitrile derivative. The inherent reactivity of the starting materials would need to be carefully considered to ensure the desired 6-amino, 4-chloro, and 3-cyano substitution pattern.

The synthesis of 2,3,5-trisubstituted pyridines has been achieved with high regioselectivity starting from 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, which serves as a versatile building block for further derivatization at specific positions. acs.org Similarly, the direct C-4 alkylation of pyridines has been accomplished through the use of a maleate-derived blocking group, enabling Minisci-type reactions to occur selectively at the 4-position. chemrxiv.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a crucial step in any synthetic procedure to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. researchgate.net For the synthesis of this compound and its analogs, several parameters can be systematically varied, including the choice of catalyst, solvent, temperature, and reaction time. researchgate.netgoogle.com

A model reaction for the synthesis of a related N-amino pyridine-2,6-dione derivative illustrates the process of optimizing reaction conditions. researchgate.net In this study, the reaction of 2-cyanoacetohydrazide, Meldrum's acid, and an aryl aldehyde was performed under various conditions to identify the most efficient protocol. The choice of solvent was found to have a significant impact on the reaction yield, with DMF providing the best results.

The table below summarizes the effect of different solvents on the yield of a model pyridine synthesis.

EntrySolventTime (h)Yield (%)
1Ethanol575
2Methanol570
3Acetonitrile665
4Tetrahydrofuran (THF)660
5N,N-Dimethylformamide (DMF)392

Data from a study on the optimization of reaction conditions for the synthesis of N-amino pyridine-2,6-dione derivatives. researchgate.net

In addition to solvent effects, the choice of catalyst and its loading can also be critical. A patent for the preparation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid from 3,4,5,6-tetrachloropyridine-2-carbonitrile (B103138) describes the use of a cuprous chloride catalyst. google.com The optimization of the catalyst-to-substrate ratio is essential for achieving high conversion and yield. google.com Temperature and reaction time are also interdependent variables that need to be fine-tuned to ensure the reaction goes to completion without significant decomposition of the product. google.com

Reactivity Patterns and Mechanistic Insights of 6 Amino 4 Chloro 3 Pyridinecarbonitrile

Electrophilic and Nucleophilic Character of Pyridinecarbonitrile Functional Groups

The reactivity of 6-Amino-4-chloro-3-pyridinecarbonitrile is a composite of the individual reactivities of its functional groups, each influencing the others through electronic effects transmitted through the pyridine (B92270) ring. slideshare.net

The amino group at the 6-position of the pyridine ring is a key determinant of the molecule's nucleophilic character. The lone pair of electrons on the nitrogen atom is available for donation to electrophiles, making the amino group a site for various chemical transformations. This nucleophilicity allows the compound to participate in reactions such as alkylations, acylations, and condensations.

Furthermore, the amino group is capable of forming hydrogen bonds, acting as a hydrogen bond donor. cymitquimica.com This property influences the molecule's physical characteristics, such as its melting point and solubility, and can also play a role in its interaction with other molecules and its self-assembly in the solid state. The ability to engage in hydrogen bonding is also crucial in its role as a synthon in the construction of more complex supramolecular architectures.

The cyano group (-C≡N) at the 3-position is a versatile functional group that significantly contributes to the synthetic utility of this compound. slideshare.net The carbon-nitrogen triple bond possesses a linear geometry and is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic.

This electrophilic carbon is susceptible to attack by a wide range of nucleophiles. The cyano group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively. Reduction of the nitrile can lead to the formation of a primary amine. Additionally, the cyano group can participate in cycloaddition reactions and can be a key component in the synthesis of various heterocyclic systems. Its ability to be transformed into different functionalities makes this compound a valuable building block for creating diverse molecular scaffolds. researchgate.netmdpi.com

The chlorine atom at the 4-position is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The electron-withdrawing nature of the chlorine atom, combined with the inherent electron-deficient character of the pyridine ring, activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).

In the case of this compound, the chlorine at the 4-position is susceptible to displacement by various nucleophiles. The rate and feasibility of this substitution are influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects of the other substituents on the ring. The amino group, being an electron-donating group, can modulate the reactivity of the chlorine atom.

Functional GroupKey Reactivity CharacteristicsPotential Transformations
Amino Group (-NH₂) Nucleophilic, Hydrogen bond donorAlkylation, Acylation, Condensation
Cyano Group (-C≡N) Electrophilic carbon, VersatileHydrolysis, Reduction, Cycloaddition
Chlorine Atom (-Cl) Electron-withdrawing, Leaving groupNucleophilic Aromatic Substitution (SNAr)

Detailed Reaction Mechanisms of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and for the rational design of synthetic routes to new compounds.

Base-catalyzed reactions of this compound can lead to a variety of products, often through intramolecular cyclization or intermolecular condensation pathways. For instance, the presence of a base can facilitate the deprotonation of the amino group, enhancing its nucleophilicity and promoting reactions with other electrophilic centers within the same or another molecule.

One potential base-catalyzed transformation is the synthesis of fused heterocyclic systems. For example, the reaction of similar 2-amino-3-cyanopyridines can lead to the formation of pyrazolo[3,4-b]pyridines under basic conditions. nih.gov The mechanism likely involves the base-mediated attack of the amino group or a derived nucleophile onto the cyano group of an adjacent molecule or after an initial intermolecular reaction, leading to a cyclized product. While specific studies on this compound are not widely documented, the general mechanism for the formation of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles involves the reaction with a 1,3-dicarbonyl compound, where the amino group acts as a nucleophile. nih.gov A plausible base-catalyzed pathway for the dimerization or oligomerization of this compound could involve the initial deprotonation of the amino group, followed by nucleophilic attack on the electron-deficient carbon of the cyano group of another molecule.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules from three or more starting materials in a single step. This compound, with its multiple functional groups, is a prime candidate for participation in such reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org In a potential Ugi reaction involving this compound, the amino group would serve as the amine component. The general mechanism proceeds through the initial formation of an imine from the aldehyde and the amine. organic-chemistry.org This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement leads to the final product. wikipedia.orgnih.gov

Passerini Reaction: The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org While the amino group of this compound would not directly participate as a primary component in the classical Passerini reaction, the molecule could potentially be involved in subsequent transformations of the Passerini product or in variants of the reaction. The generally accepted mechanism for the Passerini reaction involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a concerted or stepwise manner, followed by an acyl transfer (Mumm rearrangement). nih.govresearchgate.net

The participation of this compound in these and other multicomponent reactions would offer a powerful tool for the rapid generation of diverse and complex molecular libraries. researchgate.netmdpi.com

ReactionKey ComponentsGeneral Mechanistic StepsPotential Role of this compound
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, IsocyanideImine formation, Protonation, Nucleophilic attack by isocyanide, Mumm rearrangementAmine component
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, IsocyanideFormation of H-bonded complex, Reaction with isocyanide, Mumm rearrangementNot a primary component, but can be used in subsequent reactions

Understanding Nucleophilic Aromatic Substitution in Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for functionalizing halogenated pyridines. Unlike typical SN2 reactions, the SNAr mechanism does not proceed via a backside attack, which is sterically hindered by the aromatic ring. wikipedia.org Instead, it occurs through a two-step addition-elimination mechanism. quimicaorganica.orgyoutube.comyoutube.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored. youtube.com

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the ring nitrogen. Pyridines with a halogen at the 2- (ortho) or 4- (para) position are significantly more reactive than those with a halogen at the 3- (meta) position. youtube.comyoutube.com This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex through resonance when the attack occurs at the ortho or para positions. wikipedia.orgyoutube.com For a 3-substituted halopyridine, the negative charge in the intermediate cannot be delocalized onto the nitrogen, resulting in a much less stable intermediate and consequently, a significantly slower or non-existent reaction. quimicaorganica.orgyoutube.com

The nature of the halogen also influences the reaction rate, though the trend can depend on the rate-determining step. If the initial nucleophilic attack is rate-determining, the order of reactivity is typically F > Cl > Br > I, due to the high electronegativity of fluorine polarizing the C-X bond. However, if the elimination of the halide is the slow step, the trend may be reversed, as iodide is the best leaving group. sci-hub.se For many SNAr reactions on chloropyridines, harsh conditions such as high temperatures may be required, although the use of flow reactors can facilitate the reaction under more controlled conditions. thieme-connect.com

Table 1: Relative Reactivity of Chloropyridines in SNAr Reactions This table provides a qualitative comparison of reactivity based on the position of the chlorine substituent.

CompoundPosition of ChlorineRelative ReactivityReason for Reactivity
2-ChloropyridineOrthoHighNegative charge in Meisenheimer complex is stabilized by the ring nitrogen. wikipedia.orgyoutube.com
3-ChloropyridineMetaVery Low / UnreactiveNegative charge in Meisenheimer complex cannot be delocalized onto the ring nitrogen. youtube.com
4-ChloropyridineParaHighNegative charge in Meisenheimer complex is stabilized by the ring nitrogen. wikipedia.orgyoutube.com

Cycloaddition Reactions Involving Pyridine Moieties (e.g., Inverse Electron Demand Diels-Alder)

Cycloaddition reactions are powerful synthetic tools for the construction of heterocyclic rings like pyridine. rsc.org These reactions involve the simultaneous formation of multiple chemical bonds in a single step. nih.gov Various cycloaddition strategies, including [2+2+2], [3+3], and [4+2] cycloadditions, have been developed for pyridine synthesis. nih.govrsc.orgacs.org

Among the most successful [4+2] cycloaddition approaches for pyridine synthesis is the Inverse Electron Demand Diels-Alder (IEDDA) reaction. acsgcipr.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-deficient dienophile. The IEDDA reaction reverses these electronic requirements. nih.gov For pyridine synthesis, this often involves an electron-deficient azadiene (a diene containing one or more nitrogen atoms) reacting with an electron-rich dienophile. acsgcipr.orgnih.gov

A common strategy employs 1,2,4-triazines or 1,2,4,5-tetrazines as the electron-poor azadiene component. acsgcipr.orgnih.gov These heterocycles react with a variety of dienophiles. The initial [4+2] cycloaddition forms a bicyclic adduct, which is often unstable. This intermediate then undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas (N₂) or hydrogen cyanide (HCN), to yield an aromatic pyridine ring. acsgcipr.orgwur.nl This sequence provides a highly efficient route to complex, substituted pyridines that may be difficult to access through other methods. nih.gov

Intramolecular versions of the IEDDA reaction are also highly effective, particularly for creating fused pyridine ring systems. wur.nlvapourtec.com In these cases, the diene (such as a pyrimidine (B1678525) ring) and the dienophile (such as an alkyne side-chain) are part of the same molecule. wur.nl The reactivity in these intramolecular cycloadditions is influenced by both electronic and steric factors, with electron-withdrawing groups on the pyrimidine ring generally increasing the reaction rate. wur.nl

Table 2: Overview of Cycloaddition Reactions for Pyridine Synthesis

Reaction TypeDescriptionKey Features
[4+2] Inverse Electron Demand Diels-Alder (IEDDA) An electron-deficient azadiene (e.g., 1,2,4-triazine) reacts with an electron-rich dienophile. acsgcipr.orgHighly versatile; the initial adduct often eliminates a small molecule (e.g., N₂) to form the aromatic pyridine. acsgcipr.org
[2+2+2] Cycloaddition A transition metal-catalyzed reaction, typically involving the cyclotrimerization of two alkyne units and a nitrile. nih.govProvides good control over the substitution pattern and can be used for asymmetric synthesis. nih.gov
[3+3] Formal Cycloaddition Condensation of a three-atom fragment (e.g., an enamine) with another three-atom fragment (e.g., an unsaturated aldehyde). acs.orgA practical method for synthesizing tri- or tetrasubstituted pyridines. acs.org
[4+2] Hetero-Diels-Alder (hDA) A 1-azadiene (as the 4π component) reacts with a 2π component (e.g., an alkyne). rsc.orgrsc.orgCan be performed thermally or catalyzed by transition metals, offering distinct pathways to pyridines. rsc.org

Reaction Kinetics and Thermodynamic Considerations for Pyridinecarbonitrile Formation

The formation of pyridinecarbonitriles, including precursors to or derivatives of this compound, is governed by both kinetic and thermodynamic factors. The kinetics of a reaction determine its rate, while thermodynamics relate to the relative stability of reactants and products.

From a thermodynamic perspective, the stability of the final pyridinecarbonitrile product is a key driving force for its formation. Thermodynamic data for simple pyridinecarbonitrile isomers provide insight into the stability of this heterocyclic core. The standard enthalpy of formation (ΔfH°) is a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states. A more negative or less positive value indicates greater thermodynamic stability. Data for 2-, 3-, and 4-pyridinecarbonitrile show that these are endothermic compounds in the gas phase, but their formation is thermodynamically accessible. chemeo.comchemeo.com The process of aromatization, which occurs in many pyridine syntheses (e.g., following a cycloaddition/elimination sequence), provides a significant thermodynamic driving force, leading to a highly stable aromatic product. acsgcipr.org

Table 3: Selected Thermodynamic Properties of Pyridinecarbonitrile Isomers Data sourced from the NIST Chemistry WebBook and Cheméo for the parent isomers to provide context for the pyridinecarbonitrile scaffold. chemeo.comchemeo.comnist.gov

CompoundCAS NumberFormulaEnthalpy of Formation (gas, ΔfH°gas)Enthalpy of Formation (solid, ΔfH°solid)Normal Melting Point (Tfus)
2-Pyridinecarbonitrile100-70-9C₆H₄N₂280.70 ± 1.50 kJ/mol chemeo.com210.00 ± 0.90 kJ/mol chemeo.com299.8 K chemeo.com
3-Pyridinecarbonitrile100-54-9C₆H₄N₂283.40 ± 1.60 kJ/mol chemeo.com212.00 ± 1.00 kJ/mol chemeo.com323.7 K chemeo.com
4-Pyridinecarbonitrile100-48-1C₆H₄N₂289.4 ± 1.4 kJ/mol nist.gov218.4 ± 1.0 kJ/mol nist.gov352.15 K nist.gov

Derivatization and Functionalization Approaches of 6 Amino 4 Chloro 3 Pyridinecarbonitrile

Transformations of the Amino Group on the Pyridine (B92270) Ring

The amino group of 6-Amino-4-chloro-3-pyridinecarbonitrile is a primary site for a variety of chemical modifications. One common approach involves its reaction with various reagents to introduce new functionalities. For instance, the amino group can be acylated or can participate in condensation reactions. These transformations are fundamental in building more complex molecular architectures.

A significant application of the amino group is its role in the construction of fused heterocyclic systems. For example, it can be converted into a thiourea (B124793) derivative which then undergoes cyclization. This reactivity is crucial for the synthesis of various biologically active compounds.

Furthermore, the amino group can be transformed into other functional groups, expanding the synthetic utility of the parent molecule. These transformations often serve as key steps in multi-step synthetic sequences, leading to the creation of novel compounds with desired properties.

Reactions at the Chloro Position for Further Functionalization

The chloro group at the 4-position of the pyridine ring is another key site for functionalization, primarily through nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, significantly diversifying the molecular structure. The reactivity of the chloro group is influenced by the electronic nature of the pyridine ring and the other substituents present.

A notable application of this reactivity is in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones. In these syntheses, the chloro-substituted pyrimidine (B1678525) is reacted with a desired amine, leading to the formation of an N-substituted pyrimidine-4-amine intermediate. nih.gov This intermediate then undergoes further reactions to construct the fused pyridopyrimidine system. nih.gov The ability to displace the chloro group with various nucleophiles is a cornerstone of the synthetic strategies employing this scaffold. nih.gov

The following table summarizes some examples of nucleophilic substitution reactions at the chloro position:

ReactantNucleophileProductReference
This compoundAmineN-substituted 6-amino-3-pyridinecarbonitrile nih.gov
4-chloro substituted pyrimidineCyclopentyl amineN-cyclopentyl pyrimidine amine nih.gov

Modifications and Transformations of the Cyano Group

The cyano group, or nitrile, at the 3-position is a versatile functional group that can undergo a wide range of chemical transformations. rsc.orgresearchgate.net It can be converted into various other functionalities, including amines, carboxylic acids, and ketones, making it a valuable handle for synthetic modifications. rsc.orgresearchgate.net

In the context of this compound, the cyano group plays a crucial role in cyclization reactions to form fused heterocyclic systems. researchgate.net For instance, it can act as an electrophilic center, reacting with nucleophiles to initiate ring closure. The cyano group can also participate in radical cascade reactions, providing a pathway for the construction of complex carbocycles and heterocycles. rsc.org

Moreover, the cyano group can be removed through reductive decyanation, which is useful when it has served its purpose as a directing or activating group in a synthetic sequence. organic-chemistry.org This process typically involves a rhodium-catalyzed reaction with a hydrosilane. organic-chemistry.org The ability to both introduce functionality through the cyano group and later remove it highlights its strategic importance in organic synthesis. organic-chemistry.org

Ring Annulation and Fusion Reactions to Construct Polycyclic Systems

The strategic placement of the amino, chloro, and cyano groups on the this compound core makes it an ideal precursor for the synthesis of polycyclic aromatic and heteroaromatic systems through ring annulation and fusion reactions. These reactions involve the formation of one or more new rings fused to the initial pyridine ring.

A prominent example is the construction of spirocyclic compounds. For instance, the reaction of isatins with malononitrile (B47326) and other components can lead to the formation of spiro[indole-3,4′-pyridine] derivatives. mdpi.com These complex, three-dimensional structures are of significant interest in medicinal chemistry. The synthesis often proceeds through a multi-component reaction, which allows for the rapid assembly of molecular complexity from simple starting materials. mdpi.com

The following table provides examples of polycyclic systems synthesized from related pyridine precursors:

ReactantsProduct TypeReference
5-R-isatins, malononitrile, monothiomalonamidespiro[indole-3,4′-pyridine] mdpi.com
Isatin, β-amino amidespiro[5,8-methanoquinazoline-2,3′-indoline] nih.gov
Quinoline-2,4-diones, 2-(2-oxo-1,2-dihydroindol-3-ylidene)malononitrilespiro[indoline-3,4′-pyrano[3,2-c]quinolone] researchgate.netscispace.com

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) and Related Fused Pyridine Derivatives

This compound is a key building block for the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds with significant biological activities. The synthesis often involves the initial transformation of the amino and cyano groups of a related aminonicotinonitrile precursor.

One common synthetic route involves the acylation or thioacylation of the amino group, followed by an intramolecular heterocyclization to form the pyrimidine ring fused to the pyridine core. rsc.org For example, reacting an o-aminonicotinonitrile with an acid chloride or ester can lead to the formation of a pyrido[2,3-d]pyrimidine derivative. rsc.org The specific substituents on the final product can be varied by choosing different acylating agents. rsc.org

Another strategy involves the reaction of a preformed pyrimidine ring with a suitable partner to construct the pyridine portion of the fused system. nih.gov For instance, a 4-chloro substituted pyrimidine can be reacted with an amine, and the resulting intermediate can undergo further reactions to form the pyridopyrimidine ring system. nih.gov These methods provide access to a wide range of substituted pyrido[2,3-d]pyrimidines for various applications. nih.govrsc.org

Introduction of Diverse Heterocyclic Moieties (e.g., Benzimidazole (B57391), Thiazolidine, Spiro-indoline-pyridine)

The versatile reactivity of this compound and its derivatives allows for the introduction of a wide array of other heterocyclic systems, leading to the creation of novel hybrid molecules. These new structures often exhibit interesting biological and chemical properties.

Benzimidazoles: Benzimidazole moieties can be linked to a pyridine core. For instance, a 7-chloro-4-aminoquinoline can be coupled with benzimidazole precursors to create hybrid molecules. nih.gov The synthesis can involve the condensation of a diamine with an aldehyde to form the benzimidazole ring, which is then linked to the pyridine-containing fragment. nih.gov

Thiazolidines: Thiazolidinone rings can be constructed from derivatives of the starting pyridine. scispace.com A common method involves the reaction of a Schiff base with thioglycolic acid. nih.gov For example, an amino-pyridine derivative can be converted to a Schiff base by reacting with an aldehyde, which then cyclizes with thioglycolic acid to form the thiazolidinone ring. nih.gov

Spiro-indoline-pyridines: The synthesis of spiro-indoline-pyridine systems is a notable application of pyridine chemistry. These complex structures are often formed through multi-component reactions involving isatin, malononitrile, and a suitable pyridine precursor. mdpi.com The reaction leads to the formation of a spirocyclic system where an indoline (B122111) ring and a pyridine ring share a common carbon atom. mdpi.comresearchgate.netscispace.com

Computational and Theoretical Investigations of 6 Amino 4 Chloro 3 Pyridinecarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For "6-Amino-4-chloro-3-pyridinecarbonitrile," these methods can elucidate the distribution of electrons and predict its chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations, often employing methods like B3LYP with a basis set such as 6-31G(d,p), can be used to optimize the molecular geometry of "this compound" and calculate various electronic properties. nih.gov These calculations can reveal bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For "this compound," the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO is likely to be centered on the electron-deficient regions influenced by the chloro and cyano substituents. wuxibiology.com The analysis of the HOMO and LUMO energy levels and their spatial distribution can predict the most probable sites for electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity. pku.edu.cn

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7
Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate software.

Molecular Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (ESP) mapping is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. libretexts.org The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. wolfram.com

For "this compound," the ESP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating their nucleophilic character. nih.govresearchgate.net Conversely, the areas around the hydrogen atoms and the carbon atom attached to the chlorine would exhibit a more positive potential. nih.gov This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Pyridinecarbonitrile Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For pyridinecarbonitrile derivatives, QSAR models can be developed to predict their potential biological activities based on various molecular descriptors. nih.gov

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By establishing a mathematical relationship between these descriptors and an observed activity for a set of known pyridinecarbonitrile derivatives, the activity of new or untested compounds like "this compound" can be estimated. Such studies are valuable in guiding the design of new compounds with desired properties.

Molecular Modeling and Docking Studies for Mechanistic Elucidation (excluding direct biological outcomes)

Molecular modeling and docking are powerful tools for investigating the potential interaction of a small molecule with a macromolecular target at an atomic level. While direct biological outcomes are excluded from this discussion, these techniques can elucidate the mechanistic aspects of binding.

For "this compound," molecular docking simulations could be performed to predict its binding mode within the active site of a hypothetical protein. These simulations would reveal potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. This provides a structural basis for understanding how the molecule might interact with a biological target, without making claims about its efficacy.

Conformational Analysis and Stereochemical Considerations in Pyridinecarbonitrile Systems

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For "this compound," the primary focus of conformational analysis would be the rotation of the amino group. While the pyridine ring itself is largely planar, the orientation of the amino group's hydrogen atoms relative to the ring can vary.

Applications As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Strategic Role in the Construction of Complex Heterocyclic Systems

The trifunctional nature of 6-amino-4-chloro-3-pyridinecarbonitrile makes it an ideal starting material for the construction of diverse and complex heterocyclic systems. The interplay between the electron-donating amino group and the electron-withdrawing cyano and chloro groups on the pyridine (B92270) ring facilitates a variety of chemical transformations, enabling chemists to build intricate molecular architectures.

The inherent reactivity of this compound allows it to serve as a foundational scaffold for generating libraries of functionalized pyridine derivatives. Each functional group can be selectively targeted to introduce new substituents and build molecular diversity. For instance, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions. The chlorine atom can be displaced by various nucleophiles in SNAr (nucleophilic aromatic substitution) reactions, and the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions.

This multi-faceted reactivity is exemplified in studies on similarly substituted aminopyridine scaffolds. Research has demonstrated the one-pot, two-step synthesis of a library of 16 distinct 6-amino-2-pyridone-3,5-dicarbonitrile derivatives using natural product catalysts. nih.gov This approach highlights how a core aminopyridine structure can be systematically modified to produce a wide range of compounds for biological screening. nih.govdundee.ac.uk The ability to readily generate such libraries is crucial in medicinal chemistry for the discovery of new therapeutic agents. nih.gov

Table 1: Reactivity of Functional Groups in this compound

Functional GroupPositionPotential ReactionsResulting Structures
Amino (-NH₂)6Acylation, Alkylation, Diazotization, CondensationAmides, Substituted Amines, Triazines, Fused Rings
Chloro (-Cl)4Nucleophilic Aromatic Substitution (SNAr)Ethers, Amines, Thioethers
Cyano (-C≡N)3Hydrolysis, Reduction, CycloadditionCarboxylic Acids, Amides, Amines, Tetrazoles

Quinolone and naphthyridine structures are core components of many antibacterial agents, famously represented by the fluoroquinolone class of antibiotics. These drugs function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV. The pyridine ring is a key element of these bicyclic frameworks.

This compound serves as a valuable precursor for these structures. The amino and cyano groups can be elaborated through cyclization reactions to form the second ring of the quinolone or naphthyridine system. For example, related aminopyridinecarbonitriles have been successfully converted into 1,8-naphthyridine derivatives through treatment with reagents like malononitrile (B47326). The functional groups on the pyridine ring guide the annulation process to build the fused heterocyclic system. This strategic use of substituted pyridines is a cornerstone in the synthesis of new generations of quinolone-based therapeutics.

The development of novel high-performance materials is a significant area of modern chemistry, and pyridine-containing polymers are noted for their thermal stability and unique electronic properties. mdpi.commdpi.com this compound is a promising candidate as a monomer for the synthesis of functional polymers.

The amino and chloro groups provide two reactive sites for polymerization reactions. For example, polycondensation reactions could be employed where the amino group of one monomer reacts with an activated site on another, or where the chlorine atom is displaced in polyether synthesis, similar to methodologies used with perfluoropyridine. mdpi.com Incorporating cyanopyridine moieties into a polymer backbone has been shown to enhance charge-carrying properties, making such materials potentially useful for optoelectronic applications. mdpi.com The resulting polymers would possess a regular structure with pyridine units, which could lead to materials with high thermal stability, specific conductivity, or unique photophysical characteristics.

Beyond quinolones and naphthyridines, this compound is a key starting material for a wide array of other fused pyridine systems. The combination of a nucleophilic amino group and an electrophilic nitrile group in a 1,3-relationship across the pyridine nitrogen is ideal for constructing fused five- and six-membered rings.

Synthetic routes have been well-established for converting aminopyridinecarbonitrile precursors into diverse fused heterocycles. For instance, reaction with reagents such as ethyl acetoacetate, urea, or thiourea (B124793) can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. These compounds are of significant interest due to their association with a range of biological activities. Similarly, the amino group can be converted to a hydrazide, which can then undergo cyclization to form pyrazolo-[3,4-b]-pyridine frameworks. The ability to readily access these complex, multi-ring systems underscores the strategic importance of this compound as a versatile building block.

Facilitation of Novel Catalytic System Development and Catalyst Design

The aminopyridine ligand scaffold has found extensive application in the field of base metal catalysis. nsf.gov Transition metal complexes featuring aminopyridine ligands are explored for their ability to catalyze a variety of organic transformations, including polymerization and cross-coupling reactions. nsf.govekb.eg The electronic and steric properties of the ligand are critical in determining the efficacy and selectivity of the resulting catalyst.

This compound can serve as a unique ligand for creating novel metal complexes. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelate, binding to a metal center. The electronic character of this ligand would be finely tuned by the presence of the strongly electron-withdrawing cyano and chloro groups, which would modulate the electron density at the metal center. This modification can have a profound impact on the catalytic activity. For example, in iron complexes used for atom transfer radical polymerization (ATRP), ligand optimization is key to improving catalyst performance. nsf.gov By incorporating this compound into catalyst design, it may be possible to develop new catalytic systems with enhanced activity, selectivity, or stability for challenging chemical transformations. nsf.govresearchgate.net

Contribution to the Synthesis of Functional Materials with Defined Properties

Functional materials, which possess specific optical, electronic, or magnetic properties, are at the forefront of materials science. Pyridine-derived compounds are increasingly being investigated for their potential in this arena, particularly in optoelectronics. nih.gov The synthesis of materials with tailored properties often relies on the use of well-defined molecular building blocks.

This compound is a precursor for functional organic materials due to its inherent electronic structure. The pyridine ring, substituted with an electron-donating amino group and an electron-accepting cyano group, forms a "push-pull" system. This type of electronic arrangement is a common design principle for creating chromophores and fluorophores. Unsubstituted pyridin-2-amine itself is a potential scaffold for fluorescent probes due to its high quantum yield. nih.gov By using this compound to synthesize more complex and extended conjugated systems, such as fused heterocycles or polymers, it is possible to create materials with specific photophysical properties. nih.govrsc.org Research into pyridine derivatives has already revealed their potential, with studies detailing their electronic structure, optical properties, and suitability for applications in optoelectronics. nih.govresearchgate.net

Key Intermediate in Agrochemical Research and Development (academic focus on synthetic routes)

In the competitive landscape of agrochemical research, the development of novel active ingredients with improved efficacy, selectivity, and environmental profiles is a constant pursuit. The strategic use of versatile chemical intermediates is paramount in the efficient synthesis of new potential herbicides and insecticides. This compound has emerged as a significant player in this field, offering a scaffold that can be chemically modified to generate a diverse array of candidate molecules.

Academic and industrial research has explored various synthetic pathways that utilize this compound as a foundational element. The reactivity of its functional groups—the nucleophilic amino group, the displaceable chloro substituent, and the versatile cyano group—allows for a range of chemical transformations. These reactions are pivotal in constructing the complex molecular architectures required for biological activity.

While specific, publicly detailed synthetic routes for commercialized agrochemicals directly originating from this compound are not always readily available in academic literature, the principles of its application can be understood through the synthesis of analogous pyridine-based agrochemicals. The research focus is often on the development of novel synthetic methodologies and the exploration of structure-activity relationships.

For instance, the synthesis of pyridine-based herbicides often involves the modification of the pyridine core to mimic natural plant hormones, leading to auxinic herbicides that disrupt weed growth. Research in this area investigates how different substituents on the pyridine ring, introduced via precursors like this compound, influence the herbicidal spectrum and crop selectivity.

Similarly, in insecticide development, the pyridine scaffold is a well-established pharmacophore. The neonicotinoid class of insecticides, for example, features a chloropyridinylmethyl moiety that is crucial for their mode of action. Synthetic research explores how variations of this and other pyridine-based structures, potentially derived from this compound, can lead to new insecticides with improved performance against resistant pests.

The following table outlines the key reactive sites of this compound and the types of chemical transformations they can undergo in the synthesis of agrochemical candidates.

Functional GroupPositionPotential Synthetic TransformationsRelevance in Agrochemical Synthesis
Amino Group (-NH₂)6Diazotization followed by substitution (Sandmeyer reaction), Acylation, Alkylation, Formation of heterocyclic ringsIntroduction of diverse functional groups or building blocks to modulate biological activity and physical properties.
Chloro Group (-Cl)4Nucleophilic aromatic substitution (SNAr)A key reaction for introducing a wide range of substituents, including aryloxy, alkoxy, and amino groups, which are common in agrochemical structures.
Cyano Group (-CN)3Hydrolysis to carboxylic acid or amide, Reduction to amine, Cyclization reactionsConversion to other important functional groups that can act as key binding elements in the target enzyme or receptor of the pest.

Detailed research findings from patent literature and academic publications, while not always explicitly naming this compound, describe the synthesis of structurally related compounds. These studies provide valuable insights into the potential synthetic routes where this intermediate could be employed. For example, the synthesis of novel picolinic acid herbicides often starts from substituted chloropyridines, and the methodologies described are often applicable to this compound.

The academic focus remains on expanding the toolbox of synthetic reactions for pyridine functionalization and understanding how these modifications translate into desired agrochemical properties. As the demand for more sustainable and effective crop protection solutions grows, the role of versatile intermediates like this compound in facilitating the discovery and development of the next generation of agrochemicals is set to expand.

Advanced Research Directions and Future Perspectives in 6 Amino 4 Chloro 3 Pyridinecarbonitrile Chemistry

Exploring Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The classical synthesis of substituted pyridines often involves multi-step procedures that can be inefficient and generate significant waste. Modern research is focused on developing one-pot, multicomponent reactions (MCRs) that offer higher atom economy, simpler execution, and reduced reaction times. rsc.orgbohrium.com These methodologies are increasingly being applied to the synthesis of highly functionalized pyridines.

One promising approach involves the microwave-assisted, three-component reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides. rsc.orgresearchgate.net This method proceeds via a tandem sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, often promoted by a simple base like potassium carbonate. rsc.orgresearchgate.net Microwave irradiation significantly accelerates the reaction, leading to high yields of highly substituted pyridines in minutes rather than hours. rsc.orgresearchgate.netnih.gov The development of such "green" synthetic protocols, which may utilize environmentally benign solvents or even solvent-free conditions, represents a key direction for the efficient production of 6-amino-4-chloro-3-pyridinecarbonitrile and its analogues. nih.gov

Organocatalysis also presents a frontier for the synthesis of aminonitriles, avoiding the use of potentially toxic metal catalysts. nih.gov While the direct synthesis of this compound via these specific MCRs requires further investigation, these methods provide a clear roadmap for future synthetic design.

Table 1: Comparison of Modern Synthetic Methodologies for Pyridine (B92270) Derivatives

MethodologyKey FeaturesTypical ReagentsConditionsAdvantages
Microwave-Assisted MCR One-pot, three-component reactionAldehydes, Malononitrile, CyanoacetamidesMicrowave irradiation, Base catalyst (e.g., K₂CO₃), EthanolRapid reaction times (minutes), High yields, Atom economy, Simple purification rsc.orgresearchgate.net
Conventional MCR One-pot, multi-component reactionAldehydes, Ketones, Ammonium (B1175870) saltsConventional heating (reflux)Good yields, Convergent synthesis
Organocatalysis Metal-free catalysisVaries (e.g., squaramides for Strecker reaction)Mild conditionsAvoids metal contamination, Enantioselective potential nih.gov

Unveiling Undiscovered Reactivity Pathways and Transformations

The reactivity of this compound is dictated by its three distinct functional groups: the amino, chloro, and cyano moieties, all attached to a π-deficient pyridine ring. The pyridine ring itself is generally reactive towards nucleophiles, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the ring nitrogen. nih.gov The chlorine atom at the C4 position is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents.

Future research will likely focus on exploiting the interplay between these functional groups. For instance, the amino group can direct or participate in cyclization reactions. A significant area of exploration is the use of this compound as a precursor for fused heterocyclic systems. One of the most prominent examples is the synthesis of pyrido[2,3-d]pyrimidines, which are of great interest in medicinal chemistry. rsc.orgnih.govnih.gov This transformation typically involves the reaction of the o-aminonitrile moiety with various one-carbon electrophiles (like formamide (B127407) or triethylorthoformate) or through acylation followed by intramolecular cyclization. rsc.org

Furthermore, unusual transformations and fragmentations can occur under specific conditions. For example, studies on related aminopyrimidines have shown that intramolecular SNAr reactions can lead to unexpected cyclized products. durham.ac.uk Investigating the reaction of this compound with bifunctional reagents could unveil novel reactivity pathways, leading to complex polycyclic structures that are otherwise difficult to access.

Advancements in Computational Predictions for Rational Pyridinecarbonitrile Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the reactivity and properties of molecules, guiding synthetic efforts and accelerating the discovery process. For pyridine derivatives, DFT calculations can be used to analyze the effects of various substituents on the electronic structure of the ring. researchgate.netias.ac.inresearchgate.net

Key areas of computational investigation include:

Reactivity and Nucleophilicity Prediction: DFT can calculate molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and various reactivity descriptors. ias.ac.indergipark.org.tr These calculations help predict the most likely sites for electrophilic or nucleophilic attack. For instance, studies have used DFT to quantify the nucleophilicity of substituted pyridines, which is crucial for designing catalysts or predicting reaction outcomes. ias.ac.in

Stability of Intermediates: By modeling the transition states and intermediates of potential reaction pathways, computational studies can rationalize observed product distributions and predict whether a proposed transformation is energetically feasible. nih.gov

Molecular Docking and QSAR: In the context of drug design, computational models are used to predict how derivatives of this compound might bind to biological targets like protein kinases. acs.orgnih.gov 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can correlate structural features with biological activity, enabling the rational design of more potent and selective inhibitors. nih.gov

Future research will see a tighter integration of these in silico methods with experimental work, creating a feedback loop where computational predictions guide synthetic targets, and experimental results refine the computational models.

Table 2: Application of Computational Methods in Pyridine Chemistry

Computational MethodApplication AreaKey Insights Provided
Density Functional Theory (DFT) Reactivity AnalysisElectron density distribution, HOMO-LUMO gaps, Nucleophilicity indices, Reaction mechanism pathways. researchgate.netias.ac.in
Molecular Docking Drug DesignPrediction of binding modes and affinities to biological targets (e.g., enzymes). acs.orgnih.gov
3D-QSAR (CoMFA/CoMSIA) Drug DesignCorrelation of 3D structural features with biological activity to guide lead optimization. nih.gov
Molecular Dynamics (MD) Simulation Structural AnalysisUnderstanding the dynamic behavior and conformational stability of molecules and their complexes. nih.gov

Integration with Flow Chemistry and Automation for Scalable and Sustainable Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety (especially when handling hazardous reagents or intermediates), superior heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scaling. durham.ac.ukuc.ptbohrium.com

The synthesis of heterocyclic compounds, including nitriles and pyridines, is increasingly being adapted to flow processes. rsc.orguc.pt For a molecule like this compound, flow chemistry could be implemented in several ways:

Safer Nitrile Synthesis: Cyanide-free methods for nitrile synthesis, such as the van Leusen reaction, have been successfully translated to continuous flow, improving the safety profile of nitrile-containing building block production. rsc.orgresearchgate.net

Multi-step Sequential Synthesis: Complex synthetic sequences can be telescoped into a single continuous process, eliminating the need for isolating and purifying intermediates at each step. uc.pt This could be applied to the multi-step synthesis of the target compound or its derivatives.

High-Throughput Optimization: Automated flow systems can rapidly screen a wide range of reaction conditions (temperature, pressure, catalysts, residence time) to quickly identify optimal parameters for a given transformation. durham.ac.uk

The integration of flow reactors with real-time analytical techniques (e.g., in-line NMR or FT-IR) and automated workup/purification modules represents the future of chemical manufacturing, enabling on-demand, scalable, and highly efficient production of valuable chemical entities like this compound. bohrium.com

Development of Novel Heterocyclic Scaffolds through Diversification Strategies

The true value of this compound lies in its potential as a versatile starting material for creating a diverse library of more complex heterocyclic structures. The ortho-arrangement of the amino and cyano groups is a classic precursor for the construction of fused pyrimidine (B1678525) rings.

A primary diversification strategy is the synthesis of pyrido[2,3-d]pyrimidines . This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including as kinase inhibitors for cancer therapy. rsc.orgnih.govnih.gov The synthesis can be achieved through several routes starting from the o-aminonitrile:

Reaction with Formamide or Triethylorthoformate: Heating with these reagents provides a direct route to 4-aminopyrido[2,3-d]pyrimidines.

Reaction with Isothiocyanates: This leads to the formation of pyrido[2,3-d]pyrimidine-2-thiones.

Acylation and Cyclization: Acylation of the amino group with an acid chloride or anhydride, followed by base- or acid-catalyzed intramolecular cyclization, yields a variety of 2-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones. rsc.org

Reaction with Diethyl Oxalate: This pathway can lead to the formation of pyrido[2,3-d]pyrimidine-2-carboxylic acid esters. rsc.org

Beyond this, the chloro group at C4 provides another handle for diversification via SNAr reactions, allowing for the introduction of various nucleophiles either before or after the formation of the fused ring system. nih.gov Electrophilic [4+1] cyclization reactions involving the amino group and an adjacent methyl group (if present) have also been shown to produce 6-azaindoles, highlighting another potential avenue for diversification. nih.govgoogle.com These strategies enable the generation of extensive compound libraries for screening in drug discovery and materials science.

Table 3: Examples of Heterocyclic Scaffolds Derived from Aminopyridinecarbonitrile Precursors

Starting Precursor TypeReagent(s)Resulting Heterocyclic Scaffold
o-AminonitrileFormamide / TriethylorthoformatePyrido[2,3-d]pyrimidin-4-amine
o-AminonitrileAcid Chloride, then base2-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one rsc.org
o-AminonitrileCarbon DisulfidePyrido[2,3-d]pyrimidine-2,4-dithione rsc.org
o-AminonitrileIsothiocyanate2-Thioxo-pyrido[2,3-d]pyrimidin-4(3H)-one
3-Amino-4-methylpyridineTrifluoroacetic Anhydride (TFAA)6-Azaindole nih.govgoogle.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-Amino-4-chloro-3-pyridinecarbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Cyano group introduction : Utilize Knoevenagel condensation or cyanation reactions with reagents like trimethylsilyl cyanide under acidic conditions.
  • Amino/chloro functionalization : Nucleophilic substitution (e.g., NH₃/amine for amino groups) or halogenation (e.g., POCl₃ for chloro substitution) .
  • Key factors : Temperature (80–120°C for substitutions), solvent polarity (DMF or acetonitrile enhances reactivity), and catalyst choice (e.g., Pd for cross-couplings). Optimize via TLC/HPLC monitoring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.2–8.4 ppm and nitrile carbon at ~115 ppm. Chloro substituents cause deshielding in adjacent carbons .
  • IR Spectroscopy : CN stretch at ~2212 cm⁻¹, NH₂ bends at 3300–3478 cm⁻¹ .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients; molecular ion [M+H]⁺ confirms mass .

Advanced Research Questions

Q. How can researchers design experiments to investigate regioselectivity in functionalizing this compound derivatives?

  • Methodological Answer :

  • Directed metalation : Use LiTMP or LDA to deprotonate specific positions, followed by electrophilic quenching (e.g., iodine or alkyl halides) .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict electron density maps to identify reactive sites. Compare with experimental results from X-ray crystallography (if available) .
  • Case study : shows substituent positioning in pyrimidinecarbonitriles via NOESY correlations, applicable to pyridine analogs .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer :

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for kinases) and controls.
  • Structural analogs : Compare bioactivity of derivatives (e.g., 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile in ) to isolate functional group contributions .
  • Meta-analysis : Cross-reference PubChem bioassay data (e.g., AID 743255) with in-house results to identify outliers .

Q. What computational approaches predict reactivity in nucleophilic substitution reactions of this compound?

  • Methodological Answer :

  • DFT/MD simulations : Calculate activation energies for SNAr mechanisms at the chloro site. Software: ORCA or GAMESS .
  • Solvent effects : Use COSMO-RS to model solvent polarity impact on transition states.
  • Validation : Compare predicted vs. experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.